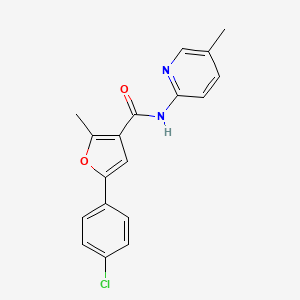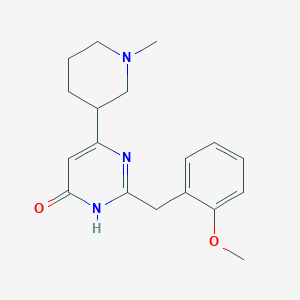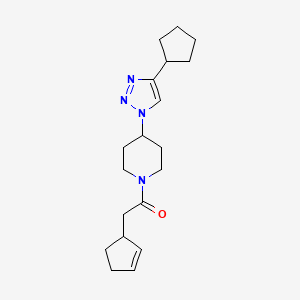
5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide, also known as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFM-2 belongs to the class of furamides, which are known for their ability to modulate the activity of ion channels in the nervous system.
Mecanismo De Acción
5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide acts as a voltage-gated sodium channel blocker, specifically targeting the Nav1.7 subtype. Nav1.7 is primarily expressed in sensory neurons and plays a crucial role in the transmission of pain signals. By blocking Nav1.7, 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide can reduce the transmission of pain signals and alleviate neuropathic pain. 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide also has anxiolytic properties, which are thought to be mediated by its effects on the GABAergic system.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on sodium channels, 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide has been shown to modulate the activity of other ion channels, including potassium channels and calcium channels. 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide has also been shown to increase the release of GABA, a neurotransmitter that plays a key role in regulating neuronal excitability. In terms of physiological effects, 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide has been shown to reduce pain behavior in animal models of neuropathic pain and to reduce anxiety-like behavior in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide has several advantages for lab experiments. It is a highly selective sodium channel blocker, which allows for precise targeting of specific subtypes of sodium channels. 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide also has a relatively long half-life, which makes it suitable for in vivo experiments. However, 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide is not without its limitations. It has low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide has not been extensively studied in humans, so its safety and efficacy in a clinical setting are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide. One area of interest is the development of more potent and selective sodium channel blockers based on the structure of 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide. Another area of interest is the investigation of 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide's effects on other ion channels and neurotransmitter systems. Additionally, further research is needed to determine the safety and efficacy of 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide in humans, which could pave the way for clinical trials in the future. Finally, there is potential for 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide to be used as a tool compound for investigating the role of sodium channels in various neurological disorders.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide involves a multi-step process that starts with the reaction between 4-chloroaniline and 2-methylpyridine to form the intermediate product, 4-chloro-N-(2-methylpyridin-5-yl)aniline. This intermediate is then reacted with furfural in the presence of a catalyst to produce 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide. The overall yield of this process is around 40%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and anxiety. 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide is known to modulate the activity of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in neurons. By selectively targeting these channels, 5-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide can potentially reduce the hyperexcitability of neurons and alleviate the symptoms of neurological disorders.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-3-8-17(20-10-11)21-18(22)15-9-16(23-12(15)2)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULDZCDDNZYQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea](/img/structure/B6042630.png)
![4-(4-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6042653.png)
![2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-N-phenylacetamide](/img/structure/B6042660.png)


![2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6042676.png)
![5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6042683.png)
![2-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6042691.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[1-(4-hydroxyphenyl)ethylidene]propanohydrazide](/img/structure/B6042705.png)


![1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B6042724.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B6042732.png)
![N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B6042738.png)